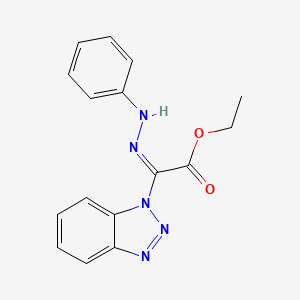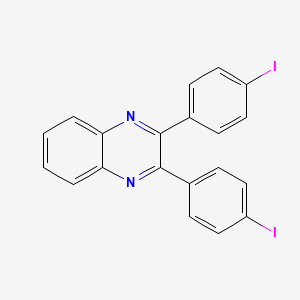![molecular formula C18H18N2O4 B15018422 methyl 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B15018422.png)
methyl 4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenol with acetic anhydride to form 4-methylphenyl acetate. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 2-{(E)-[(4-METHYLPHENYL)IMINOMETHYL]OXY}BENZOATE
- 4-(((4-METHOXYPHENYL)AMINO)METHYL)-N,N-DIMETHYLANILINE
- 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL
Uniqueness
METHYL 4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H18N2O4 |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
methyl 4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C18H18N2O4/c1-13-3-9-16(10-4-13)24-12-17(21)20-19-11-14-5-7-15(8-6-14)18(22)23-2/h3-11H,12H2,1-2H3,(H,20,21)/b19-11+ |
Clave InChI |
GJRQNXIJMZSSHV-YBFXNURJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B15018351.png)

![N-(2,5-dimethoxyphenyl)-N-[2-(4-{[(2,5-dimethoxyphenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15018371.png)


![2,2'-[5-(Pyridin-3-ylmethyl)-1,3,5-triazinane-1,3-diyl]bis(1,3-benzothiazole)](/img/structure/B15018393.png)
![N'-[(E)-(3-Phenoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15018398.png)
![2-chloro-5-{5-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15018401.png)
![N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-4-nitrobenzamide](/img/structure/B15018402.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B15018404.png)
![4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B15018409.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B15018414.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15018427.png)
![4-benzyl-N-[4-(decyloxy)phenyl]piperazine-1-carboxamide](/img/structure/B15018437.png)
